マニュマイシンA
概要
説明
マニュマイシンAは、ストレプトマイセス・パルブラス菌から単離された天然の抗生物質化合物です。 マニュマイシン型ポリケチドのファミリーに属し、抗菌、抗癌、抗炎症など、様々な生物活性が研究されています . 当初は抗菌剤として開発されましたが、this compoundは、その潜在的な治療的用途において大きな注目を集めています .
科学的研究の応用
マニュマイシンAは、様々な分野にわたって、幅広い科学研究における応用範囲を持っています:
化学:
生物学:
医学:
産業:
作用機序
マニュマイシンAは、主にファルネシル転移酵素を阻害することで効果を発揮します。ファルネシル転移酵素は、標的タンパク質にファルネシル基を転移させる触媒作用を有する酵素です . この阻害は、プレニル化プロセスを妨害します。プレニル化プロセスは、細胞内のいくつかのタンパク質の適切な機能と局在化に不可欠です . さらに、this compoundは、活性酸素種(ROS)の産生を誘導することが示されており、癌細胞のアポトーシスにつながります . この化合物は、チオレドキシンレダクターゼ1も標的としており、抗癌作用に貢献しています .
6. 類似の化合物との比較
This compoundは、マニュマイシンB、アスカマイシン、コラマイシンEなどの類似の化合物を含む、マニュマイシンファミリーのポリケチドの一部です . これらの化合物は構造的に類似していますが、生物活性と効力は異なります:
マニュマイシンB: This compoundに似ていますが、側鎖が異なり、生物活性に違いがあります.
アスカマイシン: マニュマイシンファミリーの別のメンバーであり、強力な抗菌および抗癌特性を持っています.
コラマイシンE: 強力な抗炎症作用と免疫調節作用を持つ、新しく発見された化合物です.
This compoundは、ファルネシル転移酵素の強力な阻害作用と、ROS産生によるアポトーシス誘導能力によって際立っています . 抗菌、抗癌、抗炎症特性を組み合わせたユニークな性質により、科学研究と潜在的な治療用途のための貴重な化合物となっています。
生化学分析
Biochemical Properties
Manumycin A is a monomeric epoxyquinoid that plays a crucial role in various biochemical reactions. It is known to inhibit the enzyme farnesyltransferase, which is essential for the post-translational modification of proteins involved in cell signaling pathways . By inhibiting farnesyltransferase, manumycin A prevents the farnesylation of oncogenic Ras proteins, thereby inhibiting their activation and subsequent signaling . Additionally, manumycin A interacts with IκB kinase (IKK), inhibiting its activity and thus modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . This interaction is significant in the context of inflammation and cancer, as NF-κB plays a pivotal role in these processes.
Cellular Effects
Manumycin A exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis through multiple mechanisms, including the inhibition of Ras signaling and the activation of the mitochondrial apoptotic pathway . Manumycin A also triggers eryptosis, the suicidal death of erythrocytes, characterized by cell shrinkage and membrane scrambling . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression by modulating the activity of transcription factors like p53 . Furthermore, manumycin A impacts cellular metabolism by inducing oxidative stress and altering the redox state of cells .
Molecular Mechanism
At the molecular level, manumycin A exerts its effects through several mechanisms. It acts as a molecular glue, facilitating interactions between proteins that typically do not interact. For instance, manumycin A promotes the binding of the E3 ligase UBR7 to the tumor suppressor protein p53, leading to the activation of p53 transcriptional activity and subsequent cell death . Additionally, manumycin A inhibits farnesyltransferase by competing with the farnesyl pyrophosphate substrate, thereby preventing the farnesylation and activation of Ras proteins . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of manumycin A can vary over time. Studies have shown that manumycin A is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro studies have demonstrated that manumycin A induces apoptosis and eryptosis within 48 hours of exposure . Long-term effects of manumycin A include sustained inhibition of farnesyltransferase and persistent modulation of NF-κB signaling . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of manumycin A in animal models are dose-dependent. At lower doses, manumycin A exhibits anti-tumor activity by inhibiting farnesyltransferase and inducing apoptosis in cancer cells . Higher doses of manumycin A can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Studies in mice have shown that manumycin A can reduce tumor growth and improve survival rates when administered at appropriate doses . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Manumycin A is involved in several metabolic pathways, primarily through its inhibition of farnesyltransferase . This inhibition affects the prenylation of proteins, which is a critical post-translational modification required for the proper functioning of various signaling proteins . Additionally, manumycin A interacts with thioredoxin reductase 1, a key enzyme in the redox regulation of cells . By inhibiting thioredoxin reductase 1, manumycin A induces oxidative stress and disrupts cellular redox homeostasis . These interactions underscore the compound’s multifaceted role in cellular metabolism.
Transport and Distribution
Within cells, manumycin A is transported and distributed through various mechanisms. It has been shown to inhibit the release of extracellular vesicles, which are involved in cell-to-cell communication . Manumycin A’s ability to modulate the release of these vesicles suggests that it can influence the distribution of signaling molecules and other bioactive compounds within tissues . Additionally, manumycin A’s interactions with binding proteins and transporters may affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
Manumycin A’s subcellular localization is crucial for its activity and function. It has been observed to localize in the cytoplasm, where it interacts with various signaling proteins and enzymes . Manumycin A’s ability to inhibit farnesyltransferase and modulate NF-κB signaling is dependent on its presence in the cytoplasm . Additionally, manumycin A may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and interactions with other biomolecules .
準備方法
合成経路と反応条件: マニュマイシンAの最初の全合成は、ワインバーグのキラル相間移動法に基づく不斉エポキシ化法を用いて達成されました . この合成は、主要なエポキシキノール核の調製と、スチル反応を用いたマニュマイシン下側鎖の構築を含みます . この合成経路は、元の立体化学的割り当てを修正し、シンヒドロキシェポキシド配置を確認しました .
工業的生産方法: this compoundの工業的生産は、通常、制御された条件下でのストレプトマイセス・パルブラスの発酵によって行われます。 発酵液は次に抽出され、精製されてthis compoundが単離されます . この方法は、研究および潜在的な治療用途のために、化合物の安定した大規模生産を保証します。
化学反応の分析
反応の種類: マニュマイシンAは、酸化、還元、置換反応など、様々な化学反応を受けます . これらの反応は、化合物を修飾して生物活性を強化したり、作用機序を研究したりするために不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、this compoundを酸化するのに使用できます.
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、this compoundを還元するために使用されます.
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、this compoundの酸化は、キノン誘導体の形成につながることがあります一方、還元はヒドロキノン誘導体を生成する可能性があります .
類似化合物との比較
Manumycin A is part of the manumycin family of polyketides, which includes similar compounds such as Manumycin B, Asukamycin, and Colabomycin E . These compounds share structural similarities but differ in their biological activities and potency:
Manumycin B: Similar to Manumycin A but with different side chains, leading to variations in biological activity.
Asukamycin: Another member of the manumycin family with potent antimicrobial and anticancer properties.
Colabomycin E: A newly discovered compound with strong anti-inflammatory and immunomodulatory effects.
Manumycin A stands out due to its potent inhibition of farnesyltransferase and its ability to induce apoptosis through ROS production . Its unique combination of antimicrobial, anticancer, and anti-inflammatory properties makes it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQHCKLTXDWBD-MVTGTTCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025744 | |
Record name | Manumycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52665-74-4 | |
Record name | Manumycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52665-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Manumycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manumycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANUMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to Manumycin A?
A1: Manumycin A was initially recognized as a potent and selective farnesyltransferase (FTase) inhibitor. This enzyme plays a crucial role in attaching a farnesyl group to proteins, a process called farnesylation, which is essential for their localization and function. [, ]
Q2: How does Manumycin A interact with farnesyltransferase?
A2: Manumycin A acts as a competitive inhibitor of farnesyl pyrophosphate, a substrate for FTase. It binds to the enzyme's active site, preventing the farnesylation of target proteins, particularly those involved in cell signaling pathways like Ras. [, , ]
Q3: What are the downstream effects of Manumycin A-mediated FTase inhibition?
A3: By inhibiting FTase, Manumycin A disrupts the Ras signaling pathway, ultimately leading to decreased cell proliferation, migration, and induction of apoptosis in various cancer cell lines. [, , , , ]
Q4: Is FTase inhibition the sole mechanism of action of Manumycin A?
A4: While initially considered a specific FTase inhibitor, recent research suggests that Manumycin A exerts its effects through multiple pathways. Studies have shown its interaction with other targets, including thioredoxin reductase 1, and its influence on cellular processes like apoptosis, independent of FTase inhibition. [, , , ]
Q5: How does Manumycin A affect apoptosis in cancer cells?
A5: Manumycin A triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It induces oxidative stress, leading to cytochrome c release from mitochondria and subsequent activation of caspases. Additionally, it modulates the expression of Bcl-2 family proteins, further contributing to apoptosis induction. [, , , , ]
Q6: What is the molecular formula and weight of Manumycin A?
A6: Manumycin A is characterized by the molecular formula C31H36O7 and a molecular weight of 520.61 g/mol.
Q7: What is known about the stability of Manumycin A under various conditions?
A8: While specific stability data is limited in these articles, Manumycin A's structure, containing an epoxyquinoid moiety, suggests potential sensitivity to light, oxygen, and extreme pH conditions. Further research is needed to fully characterize its stability profile. [, ]
Q8: Are there any specific formulation strategies mentioned to enhance Manumycin A's stability or bioavailability?
A9: One study demonstrated the efficacy of a slow-release formulation of Manumycin A in combination with paclitaxel for treating anaplastic thyroid carcinoma in vivo, highlighting the potential of optimizing delivery for enhanced therapeutic outcomes. [, ]
Q9: What types of in vitro assays have been used to assess the biological activity of Manumycin A?
A10: Various in vitro assays, including MTT assays for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis, have been widely employed to evaluate the effects of Manumycin A on different cancer cell lines. [, , , , , , , , , , , , , , , , , , ]
Q10: Which cancer types have shown sensitivity to Manumycin A in preclinical studies?
A11: Manumycin A has demonstrated antitumor activity against a range of cancer cell lines, including anaplastic thyroid cancer, leukemia, colorectal cancer, prostate cancer, medulloblastoma, and esophageal carcinoma, highlighting its potential as a broad-spectrum anticancer agent. [, , , , , , , , , , , , , , , , , ]
Q11: Have any animal models been used to evaluate the efficacy of Manumycin A?
A12: Yes, several studies have employed mouse xenograft models to assess the in vivo efficacy of Manumycin A, particularly in anaplastic thyroid carcinoma, demonstrating its ability to inhibit tumor growth, reduce angiogenesis, and enhance the effects of chemotherapeutic agents like paclitaxel. [, , , ]
Q12: What is the safety profile of Manumycin A?
A12: While preclinical studies indicate promising antitumor activity, comprehensive toxicological data for Manumycin A is limited. Further research is crucial to establish its safety profile, particularly for potential long-term effects.
Q13: Has Manumycin A been evaluated in clinical trials?
A13: Based on the provided research articles, there is no mention of Manumycin A being evaluated in clinical trials. Further investigations are necessary to determine its suitability and safety for clinical use.
Q14: Are there any emerging research areas related to Manumycin A?
A16: Ongoing research is exploring the potential of Manumycin A as an anti-inflammatory and immunomodulatory agent. Studies have shown its ability to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF, in macrophages, suggesting possible applications in inflammatory diseases. [, ]
Q15: What are potential future directions for Manumycin A research?
A15: Future research could focus on:
- Structure-activity relationship studies: Synthesize and evaluate Manumycin A analogs to enhance potency and selectivity. []
- Drug delivery optimization: Develop novel formulations to improve stability, solubility, and target specificity. [, ]
- Biomarker discovery: Identify biomarkers to predict treatment response and monitor potential adverse effects. []
- Combination therapies: Explore synergistic effects with other anticancer agents for enhanced therapeutic outcomes. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。